molecular formula C10H12N2 B1682396 トラゾリン CAS No. 59-98-3

トラゾリン

カタログ番号: B1682396
CAS番号: 59-98-3
分子量: 160.22 g/mol
InChIキー: JIVZKJJQOZQXQB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トラゾリンは、非選択的な競合的αアドレナリン受容体拮抗薬です。主に末梢血管の痙攣の治療のための血管拡張薬として使用されます。例えば、アクロシアノーゼなどです。 トラゾリンは、獣医学においてキシラジン誘発鎮静を逆転させるために使用されてきました .

2. 製法

合成経路と反応条件: トラゾリンは、いくつかの方法によって合成できます。 一般的な方法の1つは、ベンジルアミンとグリオキサールをアンモニアの存在下で縮合させ、その後環化させてイミダゾリン環を形成する方法です . 別の方法としては、パラジウム触媒の存在下で水素を用いて2-ベンジル-2-イミダゾリンを還元する方法があります .

工業生産方法: トラゾリンの工業生産は、通常、同じ合成経路に従いますが、より大規模に行われます。反応条件は、高収率と高純度を確保するために最適化されています。 連続フローリアクターの使用や結晶化や蒸留などの高度な精製技術は、工業環境では一般的です .

科学的研究の応用

トラゾリンは、科学研究において幅広い用途を持っています。

作用機序

トラゾリンは、主に非選択的なαアドレナリン受容体拮抗薬としての作用によって効果を発揮します。α1およびα2アドレナリン受容体を遮断することにより、トラゾリンはノルエピネフリンやその他のカテコールアミンの血管収縮効果を阻害し、血管拡張を引き起こします。 さらに、トラゾリンは、血管拡張効果に寄与する程度のヒスタミン作動薬活性を持っています .

類似化合物:

    フェントラミン: 同様の血管拡張効果を持つ別の非選択的なαアドレナリン受容体拮抗薬。

    プラゾシン: 主に高血圧の治療に使用される選択的なα1アドレナリン受容体拮抗薬。

    クロニジン: 薬理作用は異なりますが、一部の治療効果が重複するα2アドレナリン受容体作動薬。

トラゾリンの独自性: トラゾリンは、α1とα2の両方のアドレナリン受容体に対して非選択的に拮抗作用を示し、さらにヒスタミン作動薬活性も持つため、血管拡張薬の中で独自の存在となっています。 この二重の作用機序により、特に重度の血管収縮を伴う状態の治療において、より幅広い治療応用が可能となります .

Safety and Hazards

Tolazoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

生化学分析

Biochemical Properties

Tolazoline interacts with histamine, adrenergic, and cholinergic receptors . It has moderate alpha-adrenergic blocking activity and has histamine agonist activity . It usually reduces pulmonary arterial pressure and vascular resistance .

Cellular Effects

Tolazoline is a pulmonary vasodilator indicated used to decrease pulmonary vascular resistance (PVR) in persistent pulmonary hypertension of the newborn (PPHN) . It exerts its effects by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine .

Molecular Mechanism

The molecular mechanism of Tolazoline involves vasodilation by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine . It has moderate alpha-adrenergic blocking activity and has histamine agonist activity . Tolazoline usually reduces pulmonary arterial pressure and vascular resistance .

Dosage Effects in Animal Models

In a study involving Holstein calves, it was found that at lower doses, administration of Tolazoline caused coughing, increased frequency of defecation and mild increase in breathing effort . At higher doses, adverse effects such as bright red conjunctival mucous membrane, coughing, nasal discharge, salivation, increased breathing effort, CNS depression, signs of abdominal pain, straining, head pressing, restlessness, increased frequency of defecation and diarrhea were observed .

準備方法

Synthetic Routes and Reaction Conditions: Tolazoline can be synthesized through several methods. One common method involves the condensation of benzylamine with glyoxal in the presence of ammonia, followed by cyclization to form the imidazoline ring . Another method involves the reduction of 2-benzyl-2-imidazoline using hydrogen in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of tolazoline typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

化学反応の分析

反応の種類: トラゾリンは、次のようなさまざまな化学反応を起こします。

    酸化: トラゾリンは酸化されてトラゾリンN-オキシドを形成することができます。

    還元: トラゾリンの還元により、2-ベンジル-2-イミダゾリンが生成されます。

    置換: トラゾリンは、特にベンジル基において置換反応を起こすことができます。

一般的な試薬と条件:

    酸化: 過酸化水素や過酸などの試薬が一般的に使用されます。

    還元: パラジウム触媒の存在下で水素ガスが使用されます。

    置換: 臭素や塩素などのハロゲン化剤は、置換反応に使用できます。

主な生成物:

類似化合物との比較

    Phentolamine: Another non-selective alpha-adrenergic receptor antagonist with similar vasodilatory effects.

    Prazosin: A selective alpha-1 adrenergic receptor antagonist used primarily to treat hypertension.

    Clonidine: An alpha-2 adrenergic receptor agonist with different pharmacological effects but some overlapping therapeutic uses.

Uniqueness of Tolazoline: Tolazoline’s non-selective antagonistic action on both alpha-1 and alpha-2 adrenergic receptors, combined with its histamine agonist activity, makes it unique among vasodilators. This dual mechanism allows for a broader range of therapeutic applications, particularly in treating conditions involving severe vasoconstriction .

特性

IUPAC Name

2-benzyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVZKJJQOZQXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-97-2 (mono-hydrochloride)
Record name Tolazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023683
Record name Tolazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tolazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.36e+00 g/L
Record name Tolazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00797
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tolazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Vasodilation by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine; tolazoline has moderate alpha-adrenergic blocking activity and has histamine agonist activity. Tolazoline usually reduces pulmonary arterial pressure and vascular resistance.
Record name Tolazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00797
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

59-98-3
Record name Tolazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00797
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tolazoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tolazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tolazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHH9H12AQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tolazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174 °C
Record name Tolazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00797
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tolazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolazoline
Reactant of Route 2
Reactant of Route 2
Tolazoline
Reactant of Route 3
Reactant of Route 3
Tolazoline
Reactant of Route 4
Reactant of Route 4
Tolazoline
Reactant of Route 5
Reactant of Route 5
Tolazoline
Reactant of Route 6
Reactant of Route 6
Tolazoline
Customer
Q & A

Q1: What is the primary mechanism of action for tolazoline?

A1: Tolazoline is a potent vasodilator acting on both arteries and veins, with a significant impact on the pulmonary vasculature. While initially classified as an alpha-adrenergic blocking agent, research suggests its primary vasodilatory effect is mediated through histamine receptors, specifically H1 and H2 receptors. [, , ]

Q2: How does tolazoline affect pulmonary hypertension caused by hypoxia?

A2: Studies in lambs indicate that tolazoline does not effectively decrease pulmonary hypertension caused by hypoxia. Additionally, it has minimal impact on the redistribution of blood flow typically observed during hypoxemia. []

Q3: What is the role of histamine receptors in tolazoline's vasodilatory effect?

A3: Research in newborn lambs demonstrated that tolazoline's pulmonary vasodilatory action is mediated through both H1 and H2 histamine receptors. Blocking these receptors significantly diminishes or even abolishes tolazoline's vasodilatory effect. [, ]

Q4: What is the molecular formula and weight of tolazoline?

A4: Tolazoline has the molecular formula C10H12N2 and a molecular weight of 159.22 g/mol.

Q5: How does the position of dimethoxy substitution on the tolazoline molecule affect its activity at alpha-adrenoreceptors?

A6: Research shows that dimethoxy substitution at positions 2,5 or 3,5 on the tolazoline molecule results in potent and selective agonists at alpha-1 adrenoceptors. Conversely, the same substitution at positions 2,3 or 3,4 renders the compound inactive at these receptors. [, ]

Q6: What is the effect of 2,3-dimethoxy substitution on tolazoline's activity?

A7: 2,3-Dimethoxytolazoline acts as a partial agonist at alpha-2 adrenoceptors, exhibiting an intrinsic activity comparable to clonidine but less than UK-14,304. This derivative shows high potency as an alpha-2 adrenoceptor agonist. [, ]

Q7: Does benzylic hydroxyl substitution affect tolazoline's alpha-adrenoceptor blocking activity?

A8: Yes, introducing a benzylic hydroxyl group to the tolazoline molecule, regardless of R(-) or S(+) configuration, significantly reduces its affinity for both alpha-1 and alpha-2 adrenoceptors. This contradicts the prediction of the Easson-Stedman hypothesis. []

Q8: How is tolazoline absorbed and what is its volume of distribution?

A9: Tolazoline is effectively absorbed following intravenous, endotracheal, or endobronchial administration. Studies in dogs reveal a rapid increase in plasma concentration after endotracheal and endobronchial administration, with a volume of distribution ranging from 3.4 to 1657 mL/kg. [, , ]

Q9: What factors influence tolazoline's half-life?

A10: Tolazoline's half-life can vary significantly depending on the route of administration and the species studied. Research in dogs shows a half-life of 225 minutes after endotracheal administration and 156 minutes after endobronchial administration. In neonates, the half-life ranges from 1.47 to 41.25 hours and correlates inversely with urine output, suggesting renal clearance plays a significant role. [, , ]

Q10: What is the relationship between tolazoline plasma concentration and its effects on the cardiovascular system?

A11: Studies in dogs demonstrate a clear relationship between plasma concentration and tolazoline's effects. Endotracheal administration leads to a rapid increase in plasma concentration, accompanied by a transient decrease in mean blood pressure followed by a gradual increase above baseline. Tachycardia is also observed, peaking around 90 minutes post-administration. These findings indicate that tolazoline's pharmacological effects are measurable and dose-dependent. []

Q11: Does the route of administration affect the pharmacokinetics of tolazoline?

A12: Yes, the route of administration appears to influence tolazoline's pharmacokinetics. For instance, studies in dogs show a faster absorption and shorter half-life following endobronchial administration compared to endotracheal administration. [, ]

Q12: How effective is tolazoline in treating persistent pulmonary hypertension in infants after cardiac surgery?

A14: In a study involving infants with pulmonary hypertension post-cardiac surgery, tolazoline effectively reduced mean pulmonary artery pressure and pulmonary vascular resistance in some but not all infants. The effectiveness varied and some infants experienced significant side effects, including gastrointestinal hemorrhage. []

Q13: Can tolazoline be used to reverse xylazine-induced sedation in animals?

A15: Yes, tolazoline has been shown to effectively reverse xylazine-induced sedation in various animal models, including cats, horses, ponies, moose, elephants, and sheep. It effectively antagonizes the sedative, bradycardic, and hypothermic effects of xylazine. [, , , , , ]

Q14: Is tolazoline effective in treating persistent hypoxemia in preterm infants with severe hyaline membrane disease?

A16: While research suggests a potential benefit, tolazoline's use in this context should be approached cautiously. Studies show a varied response rate, with some infants experiencing significant improvement in arterial oxygenation while others show little or no response. Additionally, severe complications potentially linked to tolazoline have been reported. [, ]

Q15: Is there a potential for drug interaction between tolazoline and cimetidine?

A18: Yes, co-administration of tolazoline and cimetidine, a histamine H2 receptor antagonist, can have clinically significant interactions. Since tolazoline's vasodilatory effect is partially mediated by H2 receptors, cimetidine can reduce or abolish this effect, potentially leading to a worsening of pulmonary hypertension. [, , ]

Q16: How have tolazoline dosages evolved over time?

A20: Initial tolazoline dosages were pulse doses of 1 to 2 mg/kg. Over time, with a better understanding of its pharmacokinetics and pharmacodynamics, clinical practice shifted towards continuous infusions, with dosages sometimes reaching 10 mg/kg/h. []

Q17: What is the role of tolazoline in understanding the interplay between alpha-adrenergic and histaminergic systems in the cardiovascular system?

A21: Research on tolazoline's mechanism of action highlights the complex interplay between alpha-adrenergic and histaminergic systems in regulating vascular tone. While initially categorized as an alpha-blocker, tolazoline's vasodilatory effect is primarily mediated by histamine receptors, particularly in certain vascular beds and species. This underscores the need to consider multiple receptor systems when investigating the pharmacological effects of drugs and highlights the potential for developing more targeted therapies based on a deeper understanding of these interactions. [, ]

Q18: How does the research on tolazoline contribute to our understanding of neonatal and fetal pulmonary circulation?

A22: Studies investigating tolazoline's effects on pulmonary blood flow in fetal and neonatal animal models provide valuable insights into the unique characteristics and regulation of pulmonary circulation during these developmental stages. Findings regarding tolazoline's varying efficacy, developing refractoriness, and potential for adverse effects emphasize the complexity of managing pulmonary hypertension in neonates and highlight the need for further research to develop safer and more effective treatment strategies. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。